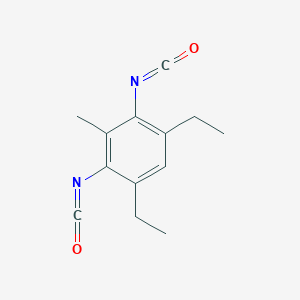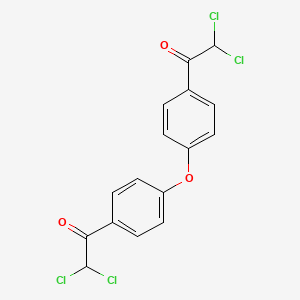![molecular formula C17H18N4 B14358846 {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 95480-05-0](/img/structure/B14358846.png)
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with a di(propan-2-yl)amino group and an ethene-1,1,2-tricarbonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with di(propan-2-yl)amine to form the intermediate 4-(di(propan-2-yl)amino)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-dicarbonitrile
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tetracarbonitrile
Uniqueness
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is unique due to its specific substitution pattern and the presence of three cyano groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds with different substitution patterns or functional groups.
Eigenschaften
CAS-Nummer |
95480-05-0 |
|---|---|
Molekularformel |
C17H18N4 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
2-[4-[di(propan-2-yl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H18N4/c1-12(2)21(13(3)4)16-7-5-14(6-8-16)17(11-20)15(9-18)10-19/h5-8,12-13H,1-4H3 |
InChI-Schlüssel |
AGNHKRNXYNNEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
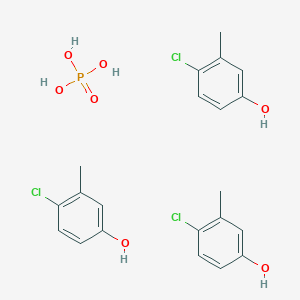
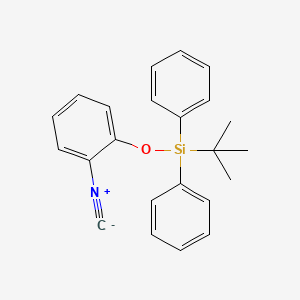
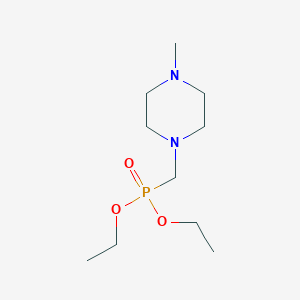
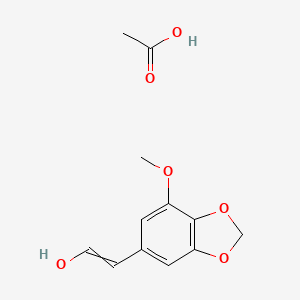

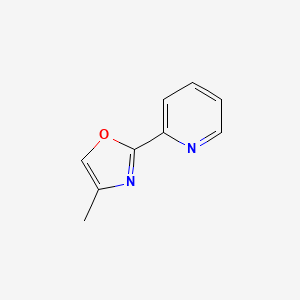
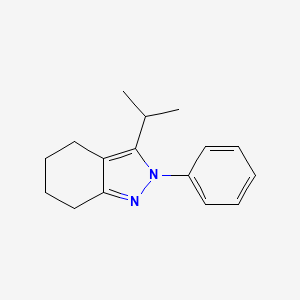
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
